

# Established Anti-Tuberculosis Drugs for Comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ftaxilide

CAS No.: 19368-18-4

Cat. No.: S003711

[Get Quote](#)

The table below summarizes the mechanism of action and key characteristics of current first-line and newer TB drugs, which are essential benchmarks for evaluating any new anti-TB compound.

| Drug Name          | Class / Year Introduced | Primary Mechanism of Action                                          | Key Characteristics / Potency Notes                                                                                    |
|--------------------|-------------------------|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Isoniazid (INH)    | First-line (1952) [1]   | Inhibits mycolic acid synthesis [1]                                  | Pro-drug requiring activation by bacterial KatG enzyme [1].                                                            |
| Rifampicin (RMP)   | First-line (1966) [1]   | Inhibits bacterial RNA polymerase [1]                                | Standard dose is 10 mg/kg; higher doses (up to 35 mg/kg/day) are under investigation for improved efficacy [2].        |
| Pyrazinamide (PZA) | First-line (1952) [1]   | Disrupts energy metabolism and inhibits protein degradation [1]      | Active against slow-growing "persister" bacilli; low serum concentrations are linked to poorer treatment outcomes [3]. |
| Ethambutol (EMB)   | First-line (1961) [1]   | Inhibits cell wall synthesis by blocking arabinosyl transferases [1] | ---                                                                                                                    |

| Drug Name          | Class / Year Introduced | Primary Mechanism of Action                                            | Key Characteristics / Potency Notes                                                                                                                                             |
|--------------------|-------------------------|------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Bedaquiline</b> | Newer (2012) [4]        | Inhibits ATP synthase [4]                                              | Novel class (diarylquinoline); active against drug-resistant TB [4].                                                                                                            |
| <b>Delamanid</b>   | Newer (2014) [4]        | Inhibits mycolic acid synthesis [4]                                    | Novel class (nitroimidazole); used for multidrug-resistant TB (MDR-TB) [4].                                                                                                     |
| <b>Pretomanid</b>  | Newer (2019) [4]        | Inhibits mycolic acid synthesis and protein synthesis [4]              | Nitroimidazole class; used in combination regimens for extensively drug-resistant TB (XDR-TB) [4].                                                                              |
| <b>Linezolid</b>   | Oxazolidinone [5]       | Inhibits protein synthesis by binding to the 50S ribosomal subunit [5] | Shows <b>modest early bactericidal activity</b> (0.26 log <sub>10</sub> CFU/ml/day at 600mg twice daily), which is less than Isoniazid (0.67 log <sub>10</sub> CFU/ml/day) [5]. |

## Experimental Models for Evaluating TB Drug Potency

To objectively compare a new drug candidate like "**Ftaxilide**," several standard experimental approaches are used in the field. The workflow below outlines the key stages of this evaluation process.



Click to download full resolution via product page

The key methodologies referenced in the diagram include:

- **In Vitro Susceptibility Testing:** This determines the **Minimum Inhibitory Concentration (MIC)**, which is the lowest concentration of a drug that prevents visible growth of *M. tuberculosis* in culture

[5] [6]. It's a fundamental first step for gauging intrinsic potency.

- **Early Bactericidal Activity (EBA):** This measures how effectively a drug kills actively dividing bacilli in the lungs of patients during the first few days of treatment. The result is expressed as the daily fall in  $\log_{10}$  colony-forming units (CFU) per milliliter of sputum. For example, a 7-day EBA study showed linezolid (600 mg twice daily) had an EBA of **0.26  $\log_{10}$  CFU/ml/day**, compared to **0.67 for isoniazid** [5].
- **Sterilizing Activity:** This is considered a key predictor for shortening treatment duration. It measures a drug's ability to kill slow-replicating or dormant "persister" bacilli, which are responsible for relapse. This is often assessed in mouse models by holding animals for a period after treatment ends to see if the infection returns [5] [1].
- **Clinical Trial Phases:** Potency and efficacy are ultimately confirmed through phased human trials. Phase II trials often include EBA studies and culture conversion rates (e.g., at 8 weeks), while Phase III trials assess final treatment outcomes and relapse rates [5] [2].

## Recommendations for Further Research

Since "**Ftaxilide**" was not identified in the available scientific literature, here are some suggestions to locate the information you need:

- **Verify the Compound Name:** The name "**Ftaxilide**" may be a code name, an internal project name, or a potential spelling variation. Confirming the precise International Nonproprietary Name (INN) or chemical name is crucial.
- **Search Specialized Databases:** Probe patent databases like Google Patents (which was included in your search results [7]), chemical compound repositories (like PubChem), and clinical trial registries (like ClinicalTrials.gov).
- **Consult Recent Conference Abstracts:** Look for proceedings from major infectious disease and microbiology conferences, where early-stage research on novel compounds is often presented.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. 病结治疗的过去、现状及未来 - PMC 核药物 [pmc.ncbi.nlm.nih.gov]

2. Comparative efficacy and safety of high-dose rifamycin ... [pmc.ncbi.nlm.nih.gov]
3. A systematic review and meta-analysis of first-line tuberculosis ... [pmc.ncbi.nlm.nih.gov]
4. 研发| 新型抗结核药物的研究进展 [360doc.com]
5. Early and Extended Early Bactericidal Activity of Linezolid ... [pmc.ncbi.nlm.nih.gov]
6. In vitro Evaluation of Isoniazid Derivatives as Potential Agents ... [pmc.ncbi.nlm.nih.gov]
7. CN104945329B - 抗 - Google Patents 结核药物 [patents.google.com]

To cite this document: Smolecule. [Established Anti-Tuberculosis Drugs for Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b003711#ftaxilide-potency-comparison-first-line-tb-drugs]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)